2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole
Description
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-chloropyridinyl group at position 2 and a 4-fluorophenyl group at position 3. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities . The structural uniqueness of this compound lies in the combination of electron-withdrawing groups (chlorine and fluorine) and aromatic systems (pyridine and fluorophenyl), which may enhance its bioactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C14H8ClFN2S |
|---|---|
Molecular Weight |
290.7 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H8ClFN2S/c15-13-7-10(5-6-17-13)14-18-12(8-19-14)9-1-3-11(16)4-2-9/h1-8H |
InChI Key |
NDLKITAEOPONRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC(=NC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The Hantzsch thiazole synthesis involves cyclocondensation between a thioamide (or thiosemicarbazone) and an α-halo ketone. For this compound, the protocol employs:
- Thiosemicarbazone precursor : Derived from 2-chloropyridine-4-carbaldehyde.
- α-Halo ketone : 2-Bromo-4′-fluoroacetophenone.
The general reaction proceeds as follows:
$$
\text{Thiosemicarbazone} + \text{2-Bromo-4′-fluoroacetophenone} \xrightarrow{\text{Ethanol, reflux}} \text{Target Thiazole} + \text{HBr}
$$
Cyclization occurs via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromo ketone, followed by dehydrohalogenation to form the thiazole ring.
Optimized Synthetic Procedure
Materials :
- 2-Chloropyridine-4-carbaldehyde (1.0 equiv.)
- Thiosemicarbazide (1.05 equiv.)
- 2-Bromo-4′-fluoroacetophenone (1.0 equiv.)
- Absolute ethanol (solvent)
Steps :
- Thiosemicarbazone Formation : React 2-chloropyridine-4-carbaldehyde with thiosemicarbazide in ethanol under reflux for 3 hours. Isolate the intermediate via vacuum filtration.
- Cyclocondensation : Reflux the thiosemicarbazone with 2-bromo-4′-fluoroacetophenone in ethanol for 4–5 hours. Monitor reaction progress by TLC (acetone/hexane, 1:3).
- Work-Up : Pour the cooled mixture onto crushed ice to precipitate the product. Filter under suction, wash with cold water, and dry under vacuum.
Yield : 61–80% (depending on substituent electronic effects).
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Antifungal Activity of Selected Thiazole Derivatives
Anticancer Activity
For example, 2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole (16b) demonstrated superior cytotoxicity to cisplatin in HepG2 hepatocellular carcinoma cells . Another analog, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, showed selective activity against MCF-7 breast cancer cells (IC50 = 125 µg/mL) with minimal toxicity to NIH/3T3 fibroblasts (IC50 > 500 µg/mL) . The chlorophenyl substituent in the latter compound may enhance DNA intercalation or enzyme inhibition compared to fluorophenyl groups.
Table 2: Anticancer Activity of Selected Thiazole Derivatives
Structural and Functional Insights
- Electron-Withdrawing Groups : The 4-fluorophenyl group is a common feature in antifungal and anticancer thiazoles . Fluorine’s electronegativity may improve metabolic stability and target binding.
- Hydrazone Linkers : Hydrazone derivatives (e.g., ) exhibit broad bioactivity but may face stability challenges in vivo. Cyclopropyl or pyrazole substituents () could mitigate this by enhancing rigidity .
Toxicity Profiles
Compounds with fluorophenyl groups generally show lower toxicity. For example, the NIH/3T3 fibroblast toxicity of hydrazone derivatives was minimal (IC50 > 500 µg/mL) , while dicyclopropyl-thiazoles were explicitly labeled as nontoxic . In contrast, dichlorophenyl-thiophene hybrids () lacked toxicity data, underscoring the need for further safety assessments.
Biological Activity
2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole is a synthetic compound notable for its thiazole ring structure, which is substituted with both a chloropyridine and a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 290.7 g/mol . This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have suggested that its mechanism of action may involve interactions with specific enzymes or receptors, leading to inhibition of microbial growth. The compound's structural features, including the presence of halogen substituents, enhance its reactivity and biological activity, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. The binding affinity to specific molecular targets associated with cancer progression is under investigation, which may elucidate its mechanism of action and inform therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound. For instance:
- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their biological activities, revealing IC50 values for certain compounds that indicate moderate to high inhibitory effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions between this compound and target proteins such as COX-2 and 5-LOX. These studies provide insights into how structural variations affect binding affinity and biological efficacy .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloropyridin-4-yl)-4-(4-fluorophenyl)thiazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions between thiosemicarbazones and α-bromo ketones. For example, α-bromo-4-fluorophenylacetone could react with 2-chloropyridine-4-carboxaldehyde thiosemicarbazone under reflux in ethanol. Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Design of Experiments (DoE) can systematically evaluate factors like reaction time and catalyst loading to maximize yield .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction using SHELXL software resolves 3D structure and bond geometries. Crystallization conditions (e.g., solvent diffusion) must be optimized to obtain high-quality crystals .
Q. What safety protocols are essential when handling chloropyridinyl and fluorophenyl groups during synthesis?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Chlorinated intermediates require careful waste disposal in halogen-specific containers. Refer to Safety Data Sheets (SDS) for acute toxicity data and emergency measures. Monitor for respiratory irritation and skin sensitization risks .
Advanced Research Questions
Q. How to address discrepancies in X-ray crystallography data when resolving the compound’s structure?
- Methodological Answer : Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL’s refinement tools (e.g., PART, TWIN) to model disorder. Compare with structurally analogous compounds (e.g., 4-(4-fluorophenyl)thiazole derivatives) to validate deviations. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis improve accuracy .
Q. How to design a study investigating the anticancer mechanisms of this compound?
- Methodological Answer : Conduct cell viability assays (e.g., MTT) on cancer lines (e.g., HCT-116, MCF-7) with cisplatin as a positive control. Use flow cytometry to assess cell cycle arrest (G1/S phase) and caspase-3/7 activation to confirm apoptosis. Validate protein targets (e.g., Bcl-2, Bax) via Western blotting. Compare selectivity using non-cancerous cell lines (e.g., MRC-5) .
Q. How to integrate in silico modeling with experimental data to predict biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against cancer targets (e.g., EGFR, tubulin). Use ADMET predictors (e.g., SwissADME) to evaluate pharmacokinetics. Validate predictions with in vitro assays (e.g., IC₅₀). For example, a high docking score for TAM receptor inhibition could align with observed macrophage polarization effects in HCC models .
Q. How to systematically modify the thiazole core to explore structure-activity relationships (SAR) against specific cancer cell lines?
- Methodological Answer : Synthesize derivatives by substituting the chloropyridinyl group with electron-withdrawing groups (e.g., -NO₂) or the fluorophenyl ring with hydrophobic moieties (e.g., -CF₃). Test libraries in parallel using high-throughput screening (HTS). Correlate substituent electronegativity or steric bulk with GI₅₀ values to identify pharmacophores .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity results?
- Methodological Answer : Reassess force field parameters in docking simulations if binding affinities mismatch assay data. Use Molecular Dynamics (MD) simulations to account for protein flexibility. Experimentally verify false negatives/positives via dose-response curves. Cross-check metabolite stability (e.g., microsomal assays) to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
